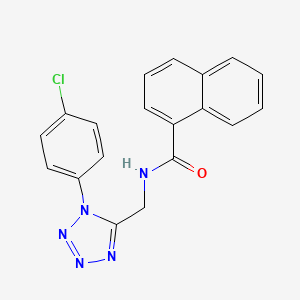

N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-1-naphthamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

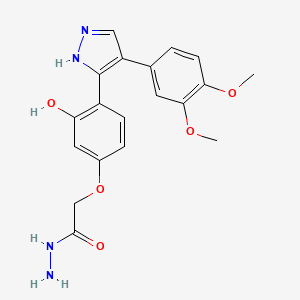

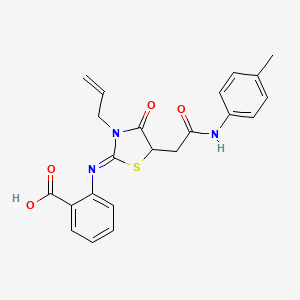

The compound “N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-1-naphthamide” is a complex organic molecule. It contains a naphthamide group, a tetrazole group, and a 4-chlorophenyl group. The tetrazole group is a type of heterocyclic aromatic compound that contains four nitrogen atoms. The naphthamide group is derived from naphthalene, a polycyclic aromatic hydrocarbon with two fused benzene rings .

Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups it contains. For example, the tetrazole ring might undergo reactions typical of aromatic heterocycles. The amide group in the naphthamide portion could participate in hydrolysis or condensation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar groups like the amide and tetrazole could impact its solubility in different solvents. The aromatic portions of the molecule could contribute to its UV/Vis absorption spectrum .Aplicaciones Científicas De Investigación

Asymmetric Synthesis Intermediate

The synthesis and characterization of N-[(1 R)-1-(4-chlorophenyl)ethyl]-cyanamide make it a novel chiral cyanamide. Its potential application lies as an advanced intermediate in asymmetric synthesis . Researchers can explore its use in creating enantiomerically pure compounds, which is crucial in drug development and fine chemical synthesis.

Building Block for Nitrogen-Rich Molecules

Cyanamides serve as attractive building blocks for nitrogen-rich molecules. They can be used to construct amidines, guanidines, and ureas. Given its cyanamide moiety, this compound could contribute to the design of novel bioactive molecules .

Biologically Active Cyanamides

The cyanamide moiety appears in several biologically active molecules. For instance:

Organic Synthesis Methods

Various methods exist for preparing cyanamides, with electrophilic cyanation of amines being the most prevalent. Cyanogen bromide (BrCN) is commonly employed as the electrophilic cyanide source. Researchers can explore this compound’s utility in developing efficient synthetic routes .

Anti-Allergic Activities

While not directly studied for anti-allergic effects, related compounds with similar structural features have been investigated for their in vivo anti-allergic activities . Researchers could explore this avenue further.

Antiviral Activity

Although not specifically tested for antiviral properties, the compound’s structure suggests potential. Researchers might consider evaluating its effects against viral infections .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]naphthalene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14ClN5O/c20-14-8-10-15(11-9-14)25-18(22-23-24-25)12-21-19(26)17-7-3-5-13-4-1-2-6-16(13)17/h1-11H,12H2,(H,21,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHCJSJSIZRUIIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)NCC3=NN=NN3C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14ClN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-(Phenylmethoxycarbonylamino)-1,3-thiazol-5-yl]propanoic acid](/img/structure/B2446750.png)

![3-cyclopentyl-2-(((5-methyl-2-phenyloxazol-4-yl)methyl)thio)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2446755.png)

![1-Methyl-5-[(1-methyl-6-oxopiperidin-3-yl)amino]piperidin-2-one](/img/structure/B2446758.png)

![(1R,5S)-8-((E)-styrylsulfonyl)-3-oxa-8-azabicyclo[3.2.1]octane](/img/structure/B2446760.png)

![4-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2446765.png)

![5-chloro-1-(4-chlorobenzyl)-3-{[(4-chlorobutanoyl)oxy]imino}-1,3-dihydro-2H-indol-2-one](/img/structure/B2446766.png)